(E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a piperidine ring substituted with a trifluoromethyl group, and a propenenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring, substituted with a trifluoromethyl group, can be introduced via a nucleophilic substitution reaction using a piperidine derivative and a trifluoromethylating agent.
Formation of the Propenenitrile Moiety: The propenenitrile group can be formed through a Knoevenagel condensation reaction between a suitable aldehyde and a nitrile compound in the presence of a base.
Final Coupling: The final step involves coupling the thiazole and piperidine intermediates with the propenenitrile moiety under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions, often in the presence of a catalyst or base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiazole or piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may impart biological activity, making it a candidate for the development of new therapeutic agents targeting specific diseases or biological pathways.
Industry
In the industrial sector, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.
Mechanism of Action
The mechanism of action of (E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group and thiazole ring are often involved in enhancing binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile: can be compared with other thiazole-containing compounds, such as:
Uniqueness
The unique combination of the trifluoromethyl piperidine, thiazole ring, and propenenitrile moiety in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages in terms of reactivity, stability, and biological activity compared to similar compounds.
Properties
IUPAC Name |
(E)-2-methylsulfonyl-3-[2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-thiazol-5-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2S2/c1-23(20,21)11(7-17)6-10-8-18-12(22-10)19-4-2-9(3-5-19)13(14,15)16/h6,8-9H,2-5H2,1H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWCJBMPHJTXCY-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(=CC1=CN=C(S1)N2CCC(CC2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C(=C/C1=CN=C(S1)N2CCC(CC2)C(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.